molecular formula C25H32N4O5 B303613 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

カタログ番号 B303613
分子量: 468.5 g/mol
InChIキー: IKVJJGVDZWQGEY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as CEP-1347, is a small molecule inhibitor that has been studied for its potential therapeutic benefits in various neurological disorders.

作用機序

2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile acts as an inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cell death and inflammation. By inhibiting JNK, 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can prevent the activation of downstream signaling pathways that lead to cell death and inflammation, thereby protecting neurons from damage.
Biochemical and Physiological Effects:
2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the inhibition of JNK activation, the prevention of oxidative stress, the reduction of inflammation, and the promotion of neuronal survival.

実験室実験の利点と制限

One advantage of 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is that it has been extensively studied in preclinical models, and its mechanism of action is well understood. This makes it a useful tool for investigating the role of the JNK signaling pathway in various neurological disorders. However, one limitation of 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is that its efficacy in clinical trials has been mixed, with some studies showing no significant benefit.

将来の方向性

There are a number of future directions for research on 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of interest is the development of more potent and selective JNK inhibitors that may have greater therapeutic potential. Another area of interest is the investigation of the role of JNK signaling in other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, there is ongoing research into the use of 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in combination with other drugs for the treatment of neurological disorders.

合成法

The synthesis of 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves a multi-step process that begins with the condensation of 3,4,5-trimethoxybenzaldehyde and 2,3-dimethylaniline to form the intermediate compound, 2,3-dimethyl-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline. This intermediate is then reacted with morpholine and cyanogen bromide to yield 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile.

科学的研究の応用

2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential therapeutic benefits in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). In preclinical studies, 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to protect neurons from cell death and improve motor function in animal models of these disorders.

特性

製品名

2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

分子式

C25H32N4O5

分子量

468.5 g/mol

IUPAC名

2-amino-7,7-dimethyl-1-morpholin-4-yl-5-oxo-4-(3,4,5-trimethoxyphenyl)-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C25H32N4O5/c1-25(2)12-17-22(18(30)13-25)21(15-10-19(31-3)23(33-5)20(11-15)32-4)16(14-26)24(27)29(17)28-6-8-34-9-7-28/h10-11,21H,6-9,12-13,27H2,1-5H3

InChIキー

IKVJJGVDZWQGEY-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)C1)C

正規SMILES

CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)C1)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。